molecular formula C19H16BrClN2O3S B3704815 5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3704815
M. Wt: 467.8 g/mol
InChI Key: MHVRRDCUICNIBQ-UHFFFAOYSA-N
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Description

5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, a thioxodihydropyrimidine core, and halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Condensation Reaction: The furan derivative is then condensed with a diethyl thioxodihydropyrimidine derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thioxodihydropyrimidine core, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s properties may be exploited in the creation of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromophenyl)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but lacks the furan ring.

    5-(4-chlorophenyl)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but lacks the bromine atom.

    5-(4-bromo-3-chlorophenyl)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but lacks the furan ring.

Uniqueness

The presence of both bromine and chlorine atoms, along with the furan ring, distinguishes 5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione from its analogs. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

IUPAC Name

5-[[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O3S/c1-3-22-17(24)13(18(25)23(4-2)19(22)27)10-12-6-8-16(26-12)11-5-7-14(20)15(21)9-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVRRDCUICNIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Br)Cl)C(=O)N(C1=S)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
Reactant of Route 4
5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
Reactant of Route 6
5-{[5-(4-bromo-3-chlorophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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